1-Phenyl-4-[3-(thiophen-2-YL)-1H-pyrazole-5-carbonyl]piperazine 1-Phenyl-4-[3-(thiophen-2-YL)-1H-pyrazole-5-carbonyl]piperazine
Brand Name: Vulcanchem
CAS No.:
VCID: VC20042552
InChI: InChI=1S/C18H18N4OS/c23-18(16-13-15(19-20-16)17-7-4-12-24-17)22-10-8-21(9-11-22)14-5-2-1-3-6-14/h1-7,12-13H,8-11H2,(H,19,20)
SMILES:
Molecular Formula: C18H18N4OS
Molecular Weight: 338.4 g/mol

1-Phenyl-4-[3-(thiophen-2-YL)-1H-pyrazole-5-carbonyl]piperazine

CAS No.:

Cat. No.: VC20042552

Molecular Formula: C18H18N4OS

Molecular Weight: 338.4 g/mol

* For research use only. Not for human or veterinary use.

1-Phenyl-4-[3-(thiophen-2-YL)-1H-pyrazole-5-carbonyl]piperazine -

Specification

Molecular Formula C18H18N4OS
Molecular Weight 338.4 g/mol
IUPAC Name (4-phenylpiperazin-1-yl)-(5-thiophen-2-yl-1H-pyrazol-3-yl)methanone
Standard InChI InChI=1S/C18H18N4OS/c23-18(16-13-15(19-20-16)17-7-4-12-24-17)22-10-8-21(9-11-22)14-5-2-1-3-6-14/h1-7,12-13H,8-11H2,(H,19,20)
Standard InChI Key YXPUARCACWKKJR-UHFFFAOYSA-N
Canonical SMILES C1CN(CCN1C2=CC=CC=C2)C(=O)C3=NNC(=C3)C4=CC=CS4

Introduction

Synthesis and Chemical Behavior

The synthesis of compounds with similar structures typically involves multiple steps, including the formation of the pyrazole and thiophene rings, followed by their linkage to the piperazine ring. The carbonyl group can be introduced through reactions like amidation.

StepReaction TypeReagentsConditions
1Pyrazole FormationHydrazine, β-keto esterAcidic conditions
2Thiophene IntroductionThiophene-2-carboxaldehydeBasic conditions
3Piperazine LinkagePiperazine, carbonyl chlorideBasic conditions

Potential Biological Activities

Compounds with pyrazole, thiophene, and piperazine rings have been studied for various biological activities, including:

  • Antimicrobial Activity: Thiophene derivatives are known for their antimicrobial properties .

  • Antiviral Activity: Compounds with heterocyclic rings can disrupt protein-protein interactions, as seen in influenza virus research .

  • Neurological Effects: Piperazine derivatives are explored for their potential in treating CNS disorders .

Research Findings and Future Directions

While specific research on 1-Phenyl-4-[3-(thiophen-2-YL)-1H-pyrazole-5-carbonyl]piperazine is limited, compounds with similar structures have shown promise in medicinal chemistry. Future studies could focus on:

  • In Vitro Assays: To assess the compound's interaction with specific biological targets.

  • Computational Modeling: To predict binding affinities and guide further modifications.

  • Synthetic Optimization: To enhance biological activity and solubility.

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